molecular formula C22H25N3O B14316221 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline CAS No. 106015-61-6

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline

Katalognummer: B14316221
CAS-Nummer: 106015-61-6
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: ATCIPPXJANFAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 4-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the alkylation of the piperazine ring with an ethyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(4-hydroxyphenyl)quinoline
  • 2-(4-Ethylpiperazin-1-yl)-4-(4-chlorophenyl)quinoline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline stands out due to the specific combination of its substituents, which confer unique chemical properties and potential applications. The presence of the 4-methoxyphenyl group enhances its lipophilicity, while the 4-ethylpiperazinyl group can improve its solubility and bioavailability. These features make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

106015-61-6

Molekularformel

C22H25N3O

Molekulargewicht

347.5 g/mol

IUPAC-Name

2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C22H25N3O/c1-3-24-12-14-25(15-13-24)22-16-20(17-8-10-18(26-2)11-9-17)19-6-4-5-7-21(19)23-22/h4-11,16H,3,12-15H2,1-2H3

InChI-Schlüssel

ATCIPPXJANFAGG-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.